molecular formula C8H13ClN2O2S B2617442 1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1006454-09-6

1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2617442
CAS No.: 1006454-09-6
M. Wt: 236.71
InChI Key: YBMPEXKBYOFHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a sec-butyl group, a methyl group, and a sulfonyl chloride functional group attached to the pyrazole ring. The sulfonyl chloride group is known for its reactivity, making this compound useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the sec-Butyl and Methyl Groups: The sec-butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the pyrazole derivative with chlorosulfonic acid or thionyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or halogens (e.g., bromine) for halogenation are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Nitrated and Halogenated Pyrazoles: Formed through electrophilic aromatic substitution.

    Thiols and Sulfonamides: Formed through reduction reactions.

Scientific Research Applications

1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to enzyme inhibition or protein modification. This reactivity makes it a valuable tool in biochemical studies and drug design.

Comparison with Similar Compounds

Similar Compounds

    1-(sec-Butyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a different substitution pattern on the pyrazole ring.

    1-(sec-Butyl)-5-methyl-1H-pyrazole-3-sulfonyl chloride: Similar structure but with the sulfonyl chloride group attached to a different position on the pyrazole ring.

    1-(tert-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a tert-butyl group instead of a sec-butyl group.

Uniqueness

1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the sec-butyl group may impart different steric and electronic properties compared to similar compounds, affecting its behavior in chemical reactions and biological systems.

Properties

IUPAC Name

1-butan-2-yl-5-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2S/c1-4-6(2)11-7(3)8(5-10-11)14(9,12)13/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMPEXKBYOFHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.